molecular formula C8H6ClN3O2 B1366426 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 675111-88-3

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No. B1366426
M. Wt: 211.6 g/mol
InChI Key: ORQOQCPMNZFHHO-UHFFFAOYSA-N
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Description

“4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid” is a derivative of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines have been studied extensively . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Scientific Research Applications

Antiviral Activity

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have been synthesized and investigated for their antiviral activities. Notably, these compounds exhibited significant inhibitory effects against various viruses, including Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) without showing toxicity in Vero cells (Bernardino et al., 2007).

Antibacterial Screening

Research has also been conducted on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, a related class of compounds. These compounds have been evaluated for their antibacterial activities, with some showing promise as effective antibacterial agents (Maqbool et al., 2014).

Synthesis and Structural Analysis

Several studies have focused on the synthesis and structural analysis of these compounds. For instance, novel methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, providing insights into their preferred geometries and potential applications (Verdecia et al., 1996).

Molecular and Computational Studies

Molecular structure and computational studies have been conducted on various derivatives, revealing insights into their stability, tautomeric forms, and potential applications in different fields, such as in the design of new pharmaceuticals (Shen et al., 2012).

Vibrational Spectra Analysis

The vibrational spectra (FT-IR and FT-Raman) of related pyrazolo[3,4-b]pyridine compounds have been recorded and analyzed. This analysis aids in understanding the fundamental properties and potential applications of these compounds in various scientific fields (Bahgat et al., 2009).

Fused Pyridine-4-Carboxylic Acids Synthesis

Fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, have been generated and demonstrated to undergo standard combinatorial transformations. This research paves the way for the development of libraries of compounds with potential applications in drug discovery and material science (Volochnyuk et al., 2010).

properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOQCPMNZFHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466519
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

CAS RN

675111-88-3
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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